Aspartic acid beta-naphthylamide
Overview
Description
N-(alpha-L-aspartyl)-2-naphthylamine is an L-aspartic acid derivative that is the amide obtained by formal condensation of the alpha-carboxy group of L-aspartic acid with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is an amino acid amide, a N-(2-naphthyl)carboxamide and a L-aspartic acid derivative. It is a conjugate acid of a N-(alpha-L-aspartyl)-2-naphthylamine(1-).
Mechanism of Action
Target of Action
L-Aspartic acid alpha-(beta-naphthylamide), also known as Aspartic acid beta-naphthylamide or (S)-3-Amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, primarily targets Aminopeptidase A (AP-A) . AP-A is an enzyme that plays a crucial role in the hydrolysis of alpha-L-glutamyl-beta-naphthylamide (GluNA) and alpha-L-aspartyl-beta-naphthylamide (AspNA) .
Mode of Action
The compound interacts with its target, AP-A, by undergoing hydrolysis . This process is activated by alkaline earth metals and results in the breakdown of GluNA and AspNA .
Biochemical Pathways
The compound is metabolized to oxaloacetate in the liver . This metabolite is then converted to aspartate and glutamate , which are both important for brain functions .
Pharmacokinetics
It is known that the compound is metabolized in the liver to oxaloacetate, which is then converted to aspartate and glutamate . These metabolites play crucial roles in various biochemical pathways in the brain .
Result of Action
The hydrolysis of GluNA and AspNA by L-Aspartic acid alpha-(beta-naphthylamide) leads to the production of aspartate and glutamate . These amino acids are essential for brain function .
Action Environment
The action of L-Aspartic acid alpha-(beta-naphthylamide) is influenced by the presence of alkaline earth metals, which activate the hydrolysis process . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should also be stored at a temperature of -20°C .
Biochemical Analysis
Biochemical Properties
Aspartic acid beta-naphthylamide plays a significant role in biochemical reactions, particularly as a substrate for aminopeptidase enzymes. Aminopeptidase A, for instance, hydrolyzes this compound in the presence of calcium ions . This interaction is crucial for studying enzyme activity and understanding the role of aminopeptidases in various biological processes. The compound’s interaction with aminopeptidase A highlights its importance in the hydrolysis of peptide bonds, which is essential for protein metabolism and regulation .
Cellular Effects
This compound influences various cellular processes, particularly those involving amino acid metabolism. In cells, it can affect the activity of enzymes involved in the hydrolysis of peptide bonds, thereby impacting protein turnover and amino acid availability . This compound’s role in enzyme activity can also influence cell signaling pathways, gene expression, and cellular metabolism, as the hydrolysis of peptide bonds is a critical step in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with aminopeptidase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis . This interaction leads to the cleavage of the peptide bond, releasing the naphthylamine moiety and aspartic acid. This process is essential for understanding the enzyme’s specificity and activity, as well as the regulation of protein metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at low temperatures, but its activity can decrease over time if not stored properly . Long-term studies have shown that the hydrolysis activity of aminopeptidase A on this compound remains consistent, provided the compound is stored under optimal conditions . Any degradation of the compound can lead to a decrease in enzyme activity and affect the results of biochemical assays .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively serves as a substrate for aminopeptidase enzymes, facilitating the study of enzyme activity and protein metabolism . At high doses, there may be toxic or adverse effects, including potential disruptions in amino acid metabolism and enzyme inhibition . These effects highlight the importance of dosage optimization in experimental settings to avoid any negative impacts on the animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminopeptidase A, which hydrolyzes the compound to release aspartic acid and naphthylamine . This hydrolysis is a crucial step in the metabolic pathway, as it regulates the availability of aspartic acid for other biochemical processes, including protein synthesis and neurotransmission .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where aminopeptidase enzymes are active, ensuring efficient hydrolysis and subsequent biochemical reactions . The transport and distribution of the compound are essential for maintaining its activity and function in various cellular processes .
Subcellular Localization
This compound is localized in subcellular compartments where aminopeptidase enzymes are present . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles, such as lysosomes and the endoplasmic reticulum . The subcellular localization of the compound is crucial for its activity, as it ensures that the hydrolysis of peptide bonds occurs in the appropriate cellular context .
Properties
IUPAC Name |
(3S)-3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMVHTZHFWHHIU-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-91-6 | |
Record name | (3S)-3-Amino-4-(2-naphthalenylamino)-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-amino-4-(2-naphthylamino)-4-oxobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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